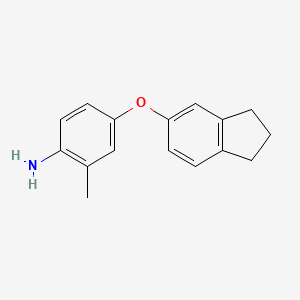

4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-yloxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11-9-14(7-8-16(11)17)18-15-6-5-12-3-2-4-13(12)10-15/h5-10H,2-4,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMPKGRXYPTNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC3=C(CCC3)C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine typically involves the reaction of 2-methylphenylamine with 2,3-dihydro-1H-indene-5-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage between the indene and phenylamine moieties. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The phenylamine moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted phenylamine derivatives.

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine

- 4-(2,3-Dihydro-1H-inden-5-yloxy)methylphenylamine

- 4-(2,3-Dihydro-1H-inden-5-yloxy)benzoic acid

Uniqueness

4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine is unique due to the presence of both the indene and methylphenylamine moieties, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine, with the molecular formula CHNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features an indene moiety linked to a methylphenylamine structure. Its unique chemical structure is hypothesized to contribute to its biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 241.31 g/mol |

| CAS Number | 946786-36-3 |

| Solubility | Soluble in organic solvents |

| Hazard Information | Irritant |

The biological activity of 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and microbial growth.

- Receptor Modulation : It potentially modulates receptor activity, influencing various signaling pathways critical for cellular functions.

Research indicates that the compound's mechanism may involve binding to specific receptors or enzymes, leading to downstream effects that promote apoptosis in cancer cells or inhibit microbial activity .

Antimicrobial Properties

Studies have shown that 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine exhibits significant antimicrobial activity against various pathogens. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

Research indicates that this compound has promising anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and disruption of mitochondrial function.

Case Study Example :

A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine | Yes | Yes |

| 2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine | Moderate | Moderate |

| Indole derivatives | Variable | Variable |

The comparison highlights the superior biological activity of 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine relative to its analogs.

Research Findings and Future Directions

Current research is focused on elucidating the precise molecular mechanisms underlying the biological activities of this compound. Ongoing studies aim to:

- Identify Molecular Targets : Understanding which specific proteins or pathways are affected by the compound can enhance therapeutic applications.

- Clinical Trials : Future clinical trials are necessary to evaluate the efficacy and safety of this compound in human subjects.

- Synthesis Optimization : Improving synthetic routes for higher yields and purity will facilitate further research and potential industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Begin with multi-step protocols involving aromatic substitution (e.g., Ullmann coupling or nucleophilic substitution) to introduce the indenyloxy group to the phenylamine core. Use catalysts like copper(I) iodide or palladium complexes under inert atmospheres (N₂/Ar) .

- Optimize solvent systems (e.g., DMF, toluene) and temperature gradients (80–120°C) via Design of Experiments (DoE) to maximize yield . Monitor intermediates via TLC/HPLC and characterize final products using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility in biological assays?

- Methodological Answer :

- Determine solubility profiles in polar (water, DMSO) and non-polar solvents (hexane) using shake-flask methods. Measure logP values via reversed-phase HPLC .

- Analyze thermal stability via differential scanning calorimetry (DSC) and assess crystallinity through X-ray diffraction (XRD). Validate purity (>98%) using HPLC with UV/ELSD detection .

Q. What pharmacological activities have been preliminarily associated with this compound, and how are these assays designed?

- Methodological Answer :

- Screen for kinase inhibition or receptor binding (e.g., GPCRs) using in vitro assays (e.g., FRET-based enzymatic activity tests). Employ cell viability assays (MTT/XTT) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–100 µM .

- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate dose-response curves using nonlinear regression models (GraphPad Prism) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic processes?

- Methodological Answer :

- Use density functional theory (DFT) calculations (e.g., Gaussian 09) to model transition states and intermediate energies. Cross-validate with kinetic isotope effects (KIE) studies and in situ FTIR monitoring of reaction intermediates .

- Perform Hammett analysis to assess electronic effects of substituents on reaction rates .

Q. What computational strategies are effective in predicting the compound’s bioactivity and toxicity?

- Methodological Answer :

- Apply molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., COX-2, EGFR). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .

- Predict ADMET properties using QSAR models (e.g., SwissADME, ProTox-II) to prioritize in vivo testing .

Q. How should researchers address contradictions in experimental data, such as divergent biological activity across studies?

- Methodological Answer :

- Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate experiments under standardized conditions (e.g., ISO 17025) .

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .

Q. What advanced experimental designs (e.g., factorial or response surface methodologies) are suitable for optimizing its synthetic yield?

- Methodological Answer :

- Implement a central composite design (CCD) to evaluate interactions between temperature, catalyst loading, and solvent polarity. Analyze via ANOVA to identify significant factors .

- Apply machine learning (e.g., random forest regression) to predict optimal conditions from historical data .

Q. How can the compound’s stability under physiological conditions be rigorously evaluated?

- Methodological Answer :

- Simulate gastric/intestinal environments using pH-adjusted buffers (1.2–6.8) and measure degradation half-lives via LC-MS. Assess photostability under ICH Q1B guidelines (exposure to UV/visible light) .

- Identify degradation products using HRMS/MSⁿ and propose stabilization strategies (e.g., lyophilization, antioxidant additives) .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) with derivatives of this compound?

- Methodological Answer :

- Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) at the indenyloxy or methylphenylamine positions. Test in parallel assays (e.g., IC₅₀ determination) .

- Use 3D-QSAR (CoMFA/CoMSIA) to correlate spatial/electronic features with activity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.